molecular formula C22H19FN4O5S B11352783 5-[bis(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[bis(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11352783
M. Wt: 470.5 g/mol
InChI Key: ONKKVKVLEFEWBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrimidine core substituted with various functional groups, including furan, fluorophenyl, and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while reduction of nitro groups can produce corresponding amines .

Scientific Research Applications

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{BIS[(FURAN-2-YL)METHYL]AMINO}-N-(2-FLUOROPHENYL)-2-METHANESULFONYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of furan, fluorophenyl, and methanesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and studying complex biological interactions .

Properties

Molecular Formula

C22H19FN4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

5-[bis(furan-2-ylmethyl)amino]-N-(2-fluorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H19FN4O5S/c1-33(29,30)22-24-12-19(20(26-22)21(28)25-18-9-3-2-8-17(18)23)27(13-15-6-4-10-31-15)14-16-7-5-11-32-16/h2-12H,13-14H2,1H3,(H,25,28)

InChI Key

ONKKVKVLEFEWBV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)N(CC3=CC=CO3)CC4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.